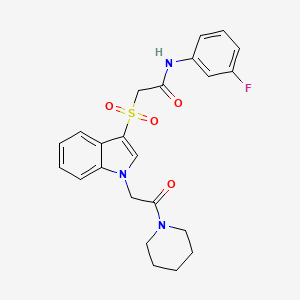

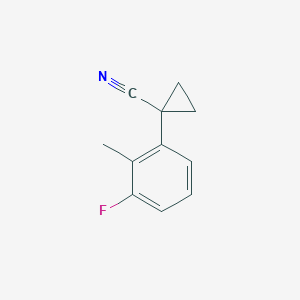

![molecular formula C5H4ClN5O2 B2571360 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine CAS No. 329212-59-1](/img/structure/B2571360.png)

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (CMOOA) is a unique heterocyclic amine with a wide range of potential applications in the fields of organic chemistry and biomedical research. The unique structure of CMOOA, with its four nitrogen atoms, makes it an attractive molecule for use in synthesis and medicinal chemistry. This article will discuss the synthesis methods of CMOOA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Creation

- Chemical Properties and Synthesis : The chemical properties of a related compound, 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, have been examined for acylation, oxidation, and reactions with N- and S-nucleophilic reagents, as well as transformations of the 1,2,4-oxadiazole ring. This provides insights into the potential chemical reactivity and derivatization possibilities of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (Stepanov, Dashko, & Stepanova, 2019).

Reactions and Transformations

- Ring Fission and C–C Bond Cleavage : A study on the reaction involving a compound with similar functional groups demonstrated the potential for ring fission and C–C bond cleavage, indicating a pathway for the synthesis of novel compounds (Jäger, Laggner, Mereiter, & Holzer, 2002).

Antibacterial Activity

- Potential in Antibacterial Applications : Research on derivatives of 1,2,4-oxadiazole rings, including those with chloromethyl groups, has shown promising antibacterial activity, suggesting potential medical or pharmaceutical applications (Hu et al., 2005).

Anticancer Potential

- In vitro Anticancer Activity : Novel amine derivatives of oxadiazole compounds have been synthesized and shown to possess significant in vitro anticancer activity against human cancer cell lines, highlighting a possible therapeutic application (Vinayak, Sudha, & Lalita, 2017).

Material Science Applications

- Use in Photo- and Electro-active Materials : Certain oxadiazole derivatives, including those with amine groups, have been synthesized for use in photo- and electro-active materials. These compounds showed potential in applications such as polarized photoluminescence, indicating their suitability in advanced material science (Mochizuki, Hasui, & Ikeda, 2005).

Energetic Material Development

- Application in Energetic Materials : Synthesis and characterization of multicyclic oxadiazoles, including 1,2,4-oxadiazole compounds, have shown their potential as energetic materials. This suggests a role in the development of materials with high thermal stability and density for various industrial applications (Pagoria, Zhang, Zuckerman, Dehope, & Parrish, 2017).

Wirkmechanismus

Mode of Action

It is known that the compound can undergo various chemical reactions, including acylation of the amino group and its oxidation to azo and nitro groups, reactions of the chloromethyl group with n- and s-nucleophilic reagents, as well as reactions of transformation of the 1,2,4-oxadiazole ring .

Eigenschaften

IUPAC Name |

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5O2/c6-1-2-8-5(11-12-2)3-4(7)10-13-9-3/h1H2,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPDCSUQZLEUCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NO1)C2=NON=C2N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-3-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2571279.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate](/img/structure/B2571280.png)

![Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2571285.png)

![N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2571290.png)

![8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571293.png)

![2,2,2-Trifluoro-1-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]ethanone](/img/structure/B2571295.png)